N-(3-Ethoxypropyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine
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Overview
Description
N-(3-Ethoxypropyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine is a chemical compound with a unique structure that includes an ethoxypropyl group, an isopropyl group, and a nitro group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethoxypropyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine typically involves the reaction of 3-ethoxypropylamine with 1-isopropyl-4-nitro-1H-pyrazole under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The mixture is usually refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethoxypropyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxypropyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-(3-Ethoxypropyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-Ethoxypropyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. The ethoxypropyl and isopropyl groups may influence the compound’s solubility and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromo-3-ethoxypropyl)-Nʹ-trifluoromethylsulfonylacetamidine: Similar in structure but with different functional groups.
N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutyramide: Shares the ethoxypropyl group but differs in other substituents.
Uniqueness
N-(3-Ethoxypropyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-ethoxypropyl)-4-nitro-1-propan-2-ylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O3/c1-4-18-7-5-6-12-11-10(15(16)17)8-14(13-11)9(2)3/h8-9H,4-7H2,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRZEPRXTKYTLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NN(C=C1[N+](=O)[O-])C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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